Dihydrolysergamide
Overview
Description
Dihydrolysergamide is a derivative of lysergic acid, notable for its altered chemical and physical properties compared to its parent compound. Research into dihydrolysergamide encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The total synthesis of dihydrolysergic acid and dihydrolysergol, precursors to dihydrolysergamide, has been achieved through methods including Pd(0)-catalyzed intramolecular Larock indole cyclization and subsequent reactions for the introduction of a functionalized pyridine, serving as the precursor for the N-methylpiperidine D-ring. This synthetic approach allows for the rapid assembly of D-ring analogs of dihydrolysergamide (Lee, Poudel, Glinkerman, & Boger, 2015).
Molecular Structure Analysis
The molecular structure of dihydrolysergamide derivatives has been analyzed through 13C NMR spectroscopy, revealing sensitivity to conformational changes of the piperidine ring, which depends on the substituent in position 10 and the solvent. This study provides insights into the conformations of dihydrolysergamides (Zetta & Gatti, 1977).
Chemical Reactions and Properties
Dihydrolysergamide participates in a variety of chemical reactions, highlighting its reactivity and versatility. The literature discusses the coordination chemistry of dihydrogen, presenting dihydrogen complexes' synthesis, characterization, structure, and reactivity, which indirectly informs on dihydrolysergamide's chemical behavior due to the relevance of dihydrogen bonding in its reactions (Heinekey & Oldham, 1993).
Physical Properties Analysis
Although direct studies on dihydrolysergamide's physical properties are limited, related research on dihydrogen complexation and its impact on molecular structure provides valuable insights. The complexation with dihydrogen, retaining the H-H bond, showcases the influence of molecular interactions on physical properties, relevant for understanding dihydrolysergamide's behavior (Crabtree, 2016).
Chemical Properties Analysis
The chemical properties of dihydrolysergamide can be inferred from studies on the reactivity of dihydrogen, showcasing mechanisms such as homolytic and heterolytic splitting of H2 at mono- and dinuclear reaction centers. This research provides a foundational understanding of the chemical properties influencing dihydrolysergamide's reactivity and potential applications (Berke, 2010).
Scientific Research Applications
Synthesis and Derivative Applications : Lee, Poudel, Glinkerman, and Boger (2015) described the total synthesis of dihydrolysergic acid and dihydrolysergol, which facilitates the preparation of D-ring analogs and alternative heterocyclic derivatives of dihydrolysergamide. This approach is significant for developing compounds not easily accessible through conventional methods (Lee, Poudel, Glinkerman, & Boger, 2015).
Conformational Study : Zetta and Gatti (1977) inferred the conformations of dihydrolysergamides from the study of chemical shifts of the amide hydrogens and their temperature dependence. This research contributes to the understanding of the molecular structure and behavior of dihydrolysergamides (Zetta & Gatti, 1977).
IR Spectra Analysis : Bernardi and Barbieri (1965) investigated the IR spectra of lysergamides and dihydrolysergamides, showing distinct amide configurations. They found that the equilibrium shifts toward the axial isomer in aprotic solvents, providing insights into the structural dynamics of these compounds (Bernardi & Barbieri, 1965).
Catalytic Applications : Several studies have explored the catalytic applications of dihydrogen coordination complexes, which could have implications for dihydrolysergamide derivatives. These include applications in inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry (Szymczak & Tyler, 2008), as well as the catalytic conversion of dihydroxyacetone to lactic acid in water (Rasrendra et al., 2011) (Szymczak & Tyler, 2008); (Rasrendra et al., 2011).
Future Directions
While specific future directions for Dihydrolysergamide were not found in the sources retrieved, the field of biochemistry is rapidly advancing with the help of artificial intelligence and machine learning . These technologies could potentially accelerate the discovery of new compounds and increase the variety of commercial drugs while decreasing their research costs .
properties
IUPAC Name |
(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHDXFBOKGRLN-MPKXVKKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrolysergamide | |
CAS RN |
2410-19-7 | |
Record name | Dihydrolysergamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2410-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrolysergic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methylergoline-8β-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROLYSERGAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K6N5500V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.